

# Toxicological Profile of 1-Phenylpropane-1,2-diol: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylpropane-1,2-diol

Cat. No.: B147034

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Disclaimer: Limited direct toxicological data is available for **1-Phenylpropane-1,2-diol**. This guide synthesizes available information and employs a read-across approach from structurally similar compounds, primarily propylene glycol (propane-1,2-diol) and styrene glycol (1-phenyl-1,2-ethanediol), to provide a prospective toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

## Introduction

**1-Phenylpropane-1,2-diol** is a vicinal diol with a phenyl substituent, belonging to the class of phenylpropanoids. Phenylpropanoids are a diverse group of secondary metabolites found in plants, known for a wide range of biological activities.<sup>[1][2][3][4][5]</sup> Due to its chemical structure, **1-Phenylpropane-1,2-diol** has potential applications in the pharmaceutical, cosmetic, and chemical industries.<sup>[6][7]</sup> A thorough understanding of its toxicological profile is essential for its safe handling and use. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of **1-Phenylpropane-1,2-diol**.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Phenylpropane-1,2-diol** is presented in Table 1. These properties are crucial for predicting its environmental fate, transport, and potential for biological uptake.

Table 1: Physicochemical Properties of **1-Phenylpropane-1,2-diol**

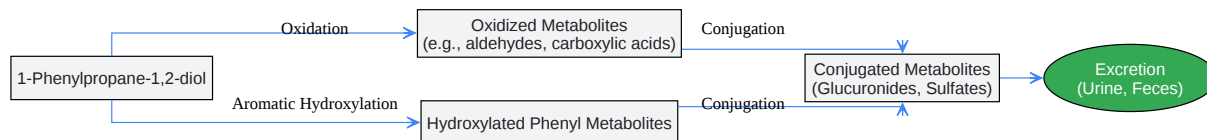
Property	Value	Reference(s)
CAS Number	1855-09-0	[8]
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[8]
Molecular Weight	152.19 g/mol	[8]
Appearance	Colorless liquid	[9]
Boiling Point	188.2 °C	[9]
Melting Point	-59 °C	[9]
Flash Point	144 °C	
Water Solubility	Miscible	[9]
logP (Octanol/Water Partition Coefficient)	1.10080	

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

No specific toxicokinetic data for **1-Phenylpropane-1,2-diol** were found in the public domain. However, based on its structural similarity to propylene glycol and styrene glycol, a general metabolic pathway can be proposed.

### Proposed Metabolic Pathway

The metabolism of **1-Phenylpropane-1,2-diol** is anticipated to proceed through oxidation of the alcohol groups, potentially catalyzed by alcohol and aldehyde dehydrogenases. This could lead to the formation of corresponding aldehydes and carboxylic acids, which may then be conjugated and excreted. The presence of the phenyl group suggests that aromatic hydroxylation followed by conjugation is also a possible metabolic route.



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Caption: Proposed metabolic pathway for **1-Phenylpropane-1,2-diol**.

## Toxicological Endpoints

As per the Safety Data Sheets, there is no available data for most of the key toxicological endpoints for **1-Phenylpropane-1,2-diol**.<sup>[10][11]</sup> Therefore, a read-across approach from propylene glycol and styrene glycol is utilized.

## Acute Toxicity

**1-Phenylpropane-1,2-diol**: No data available.<sup>[10]</sup>

Propylene Glycol (Read-across): The acute oral toxicity of propylene glycol is very low.<sup>[9]</sup> The oral LD50 in rats is reported to be in the range of 20 g/kg.<sup>[9]</sup>

Styrene Glycol (Read-across): No specific LD50 values were found in the search results.

Table 2: Acute Toxicity Data (Read-across from Propylene Glycol)

Route	Species	Endpoint	Value	Reference(s)
Oral	Rat	LD50	20 g/kg	<sup>[9]</sup>

## Skin Corrosion and Irritation

**1-Phenylpropane-1,2-diol**: No data available.<sup>[10]</sup>

Propylene Glycol (Read-across): Propylene glycol is generally considered non-irritating to the skin, although some studies have reported mild irritation.[\[12\]](#)

## Serious Eye Damage and Irritation

**1-Phenylpropane-1,2-diol:** No data available.[\[10\]](#)

Propylene Glycol (Read-across): Propylene glycol is considered to be a mild eye irritant.[\[12\]](#)

## Respiratory and Skin Sensitization

**1-Phenylpropane-1,2-diol:** No data available.[\[10\]](#)

Propylene Glycol (Read-across): Numerous studies support that propylene glycol is not a skin sensitizer.[\[12\]](#)

## Germ Cell Mutagenicity

**1-Phenylpropane-1,2-diol:** No data available.[\[10\]](#)

Propylene Glycol (Read-across): Propylene glycol is not considered to be mutagenic.[\[13\]](#)

## Carcinogenicity

**1-Phenylpropane-1,2-diol:** No data available.[\[10\]](#)

Propylene Glycol (Read-across): Propylene glycol is not considered to be carcinogenic.[\[13\]](#)

## Reproductive Toxicity

**1-Phenylpropane-1,2-diol:** No data available.[\[10\]](#)

Propylene Glycol (Read-across): Studies on propylene glycol have not shown evidence of reproductive toxicity.[\[13\]](#)

## Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

**1-Phenylpropane-1,2-diol:** No data available.[\[10\]](#)

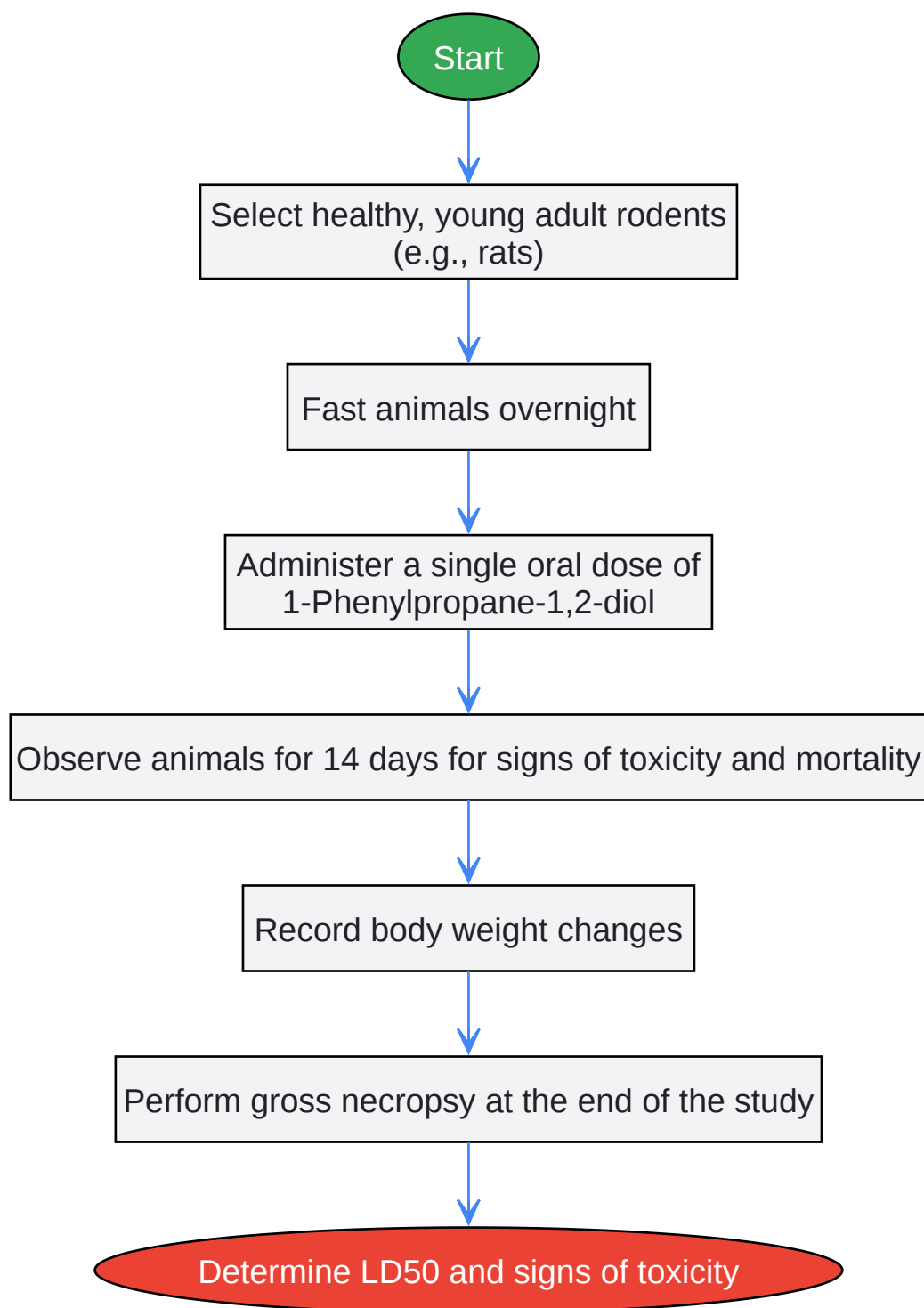
Propylene Glycol (Read-across): Propylene glycol is not classified for specific target organ toxicity for single or repeated exposure. High doses may cause central nervous system depression.[\[14\]](#)

## Experimental Protocols

Due to the lack of specific studies on **1-Phenylpropane-1,2-diol**, this section outlines general experimental protocols based on OECD guidelines for key toxicological endpoints.

### Acute Oral Toxicity - OECD Test Guideline 423

This protocol provides a method for determining the acute oral toxicity of a substance.

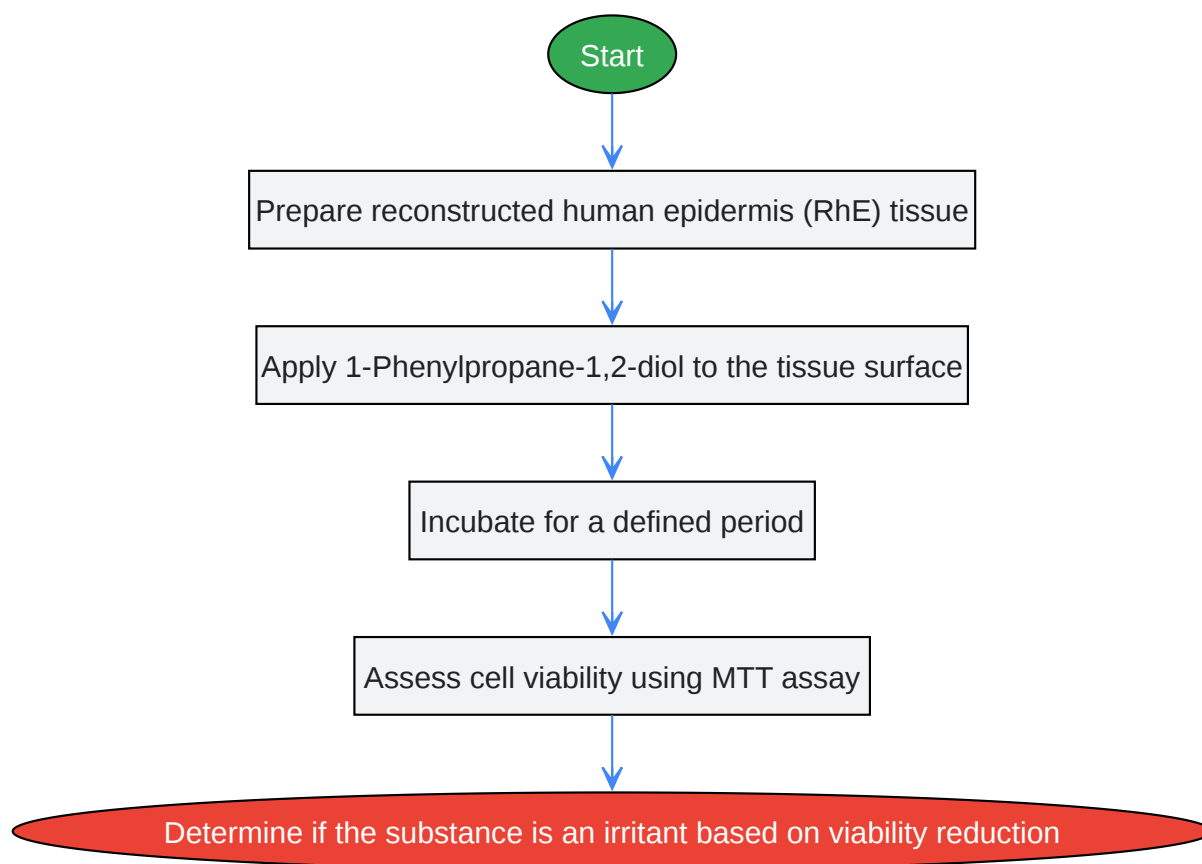


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Caption: Workflow for an acute oral toxicity study (OECD 423).

## In Vitro Skin Irritation - OECD Test Guideline 439

This protocol describes an in vitro procedure that can be used to assess the skin irritation potential of a substance.



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Caption: Workflow for an in vitro skin irritation test (OECD 439).

## Data Gaps and Future Research

The toxicological profile of **1-Phenylpropane-1,2-diol** is largely uncharacterized. The read-across approach from propylene glycol provides a preliminary indication of low toxicity. However, the presence of the phenyl group could significantly alter its metabolic fate and toxicological properties compared to propylene glycol. Therefore, experimental data on **1-Phenylpropane-1,2-diol** is critically needed to perform a comprehensive risk assessment.

Future research should focus on:

- Acute toxicity studies (oral, dermal, inhalation) to determine the LD50 values.
- In vitro and in vivo genotoxicity assays to assess its mutagenic potential.
- Repeated dose toxicity studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
- Skin and eye irritation and sensitization studies to evaluate its local tolerance.
- Metabolism and pharmacokinetic studies to understand its ADME profile.

## Conclusion

Based on the available information and a read-across from structurally related compounds, **1-Phenylpropane-1,2-diol** is predicted to have a low order of acute toxicity. However, the complete absence of experimental data for key toxicological endpoints represents a significant data gap. The information presented in this guide should be used for preliminary assessment, and further testing is strongly recommended to establish a definitive toxicological profile for **1-Phenylpropane-1,2-diol**.

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